XMD-17-51 Trifluoroacetate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is classified as a trifluoroacetate salt, specifically the trifluoroacetate form of the XMD-17-51 molecule. Its significance lies in its role as a pharmacological agent, particularly in research related to neurological disorders and other medical applications.
XMD-17-51 Trifluoroacetate is derived from the parent compound XMD-17-51, which is a small molecule designed for specific biological targets. The trifluoroacetate form enhances its solubility and bioavailability, making it suitable for in vivo studies. In terms of classification, it falls under the category of synthetic organic compounds, specifically within the realm of medicinal chemistry.
The synthesis of XMD-17-51 Trifluoroacetate typically involves several steps:
The synthesis process may involve techniques such as:
XMD-17-51 Trifluoroacetate features a molecular structure characterized by a central core derived from XMD-17-51 with a trifluoroacetate moiety attached. The presence of fluorine atoms significantly influences its electronic properties and stability.
Key structural data includes:
XMD-17-51 Trifluoroacetate can participate in various chemical reactions:
The reactivity of XMD-17-51 Trifluoroacetate is influenced by:
The mechanism of action of XMD-17-51 Trifluoroacetate primarily revolves around its interaction with specific biological targets, such as receptors or enzymes involved in neurological pathways.
Research indicates that it may modulate neurotransmitter systems or inhibit certain enzymatic activities, leading to potential therapeutic effects in conditions like anxiety or depression.
Relevant data includes melting point, boiling point, and other thermodynamic properties which are essential for understanding its behavior in various environments.
XMD-17-51 Trifluoroacetate has several scientific uses:
XMD-17-51 Trifluoroacetate (chemical formula: C₂₃H₂₅F₃N₈O₃; molecular weight: 518.49 g/mol) competitively inhibits kinase activity by occupying the adenosine triphosphate (ATP)-binding cleft through a conserved three-point binding mode. The pyrimido-diazepinone core forms critical hydrogen bonds with the hinge region backbone atoms (C=O and N-H groups), while its trifluoromethylphenyl extension engages hydrophobic subpockets adjacent to the catalytic site. This binding disrupts the phosphotransfer reaction by displacing ATP and locking the kinase in an inactive conformation [1] [4].
Kinobeads-based chemical proteomic profiling reveals moderate selectivity among its primary targets, with dissociation constants (Kdapp) spanning 1.5–100 nanomolar. The compound exhibits a 10-fold selectivity preference for Doublecortin-like kinase 1 (14.64 nanomolar) over structurally related mitogen-activated protein kinases. This discrimination arises from steric complementarity with a unique glycine-rich loop in Doublecortin-like kinase 1 that accommodates the compound’s diazepinone moiety, whereas bulkier residues in off-target kinases create unfavorable van der Waals clashes [4] [7] [8].
Table 1: Selectivity Profile of XMD-17-51 Trifluoroacetate Against Key Kinases
Kinase Target | IC₅₀ (nM) | Biological Function |
---|---|---|
Doublecortin-like kinase 1 | 14.64 | Cancer stemness regulation |
NUAK Family Kinase 1 | 1.5 | Metabolic stress sensing |
Microtubule Affinity Regulating Kinase 1 | 45 | Neuronal polarity control |
Brain-Specific Kinase 1 | 68 | Synaptic vesicle trafficking |
Polo-Like Kinase 1 | 120 | Mitotic progression |
Beyond orthosteric inhibition, XMD-17-51 Trifluoroacetate stabilizes non-catalytic conformations through allosteric mechanisms. Biochemical analyses demonstrate concentration-dependent suppression of activating phosphorylation events (e.g., ERK1/2 phosphorylation at Thr202/Tyr204) without affecting total kinase expression. This suggests interference with kinase autophosphorylation or upstream activation loops. Molecular dynamics simulations predict that compound binding induces a helical displacement in the αC-helix of Doublecortin-like kinase 1, disrupting salt bridge formation between conserved lysine-glutamate residues required for catalytic competence. Similar allosteric effects are observed in NUAK Family Kinase 1, where the compound locks the activation loop in a closed conformation, preventing substrate access [4] [6] [8].
XMD-17-51 Trifluoroacetate demonstrates potent suppression of Doublecortin-like kinase 1 (IC₅₀ = 14.64 nanomolar) and NUAK Family Kinase 1 (IC₅₀ = 1.5 nanomolar), driving its anticancer activity. In non-small cell lung carcinoma models, Doublecortin-like kinase 1 inhibition downregulates Snail Family Transcriptional Repressor 1 and Zinc Finger E-Box Binding Homeobox 1 transcription factors while elevating E-cadherin expression—core hallmarks of epithelial-mesenchymal transition suppression. Critically, Doublecortin-like kinase 1 overexpression rescues cancer cell proliferation despite compound treatment, confirming on-target efficacy [2] [6].
Concomitant NUAK Family Kinase 1 inhibition disrupts metabolic adaptation in tumors by impairing phosphorylation of critical substrates like Myosin Phosphatase Rho Interacting Protein. This dual targeting collapses synthetic lethal interactions between Doublecortin-like kinase 1-mediated survival signaling and NUAK Family Kinase 1-dependent energy homeostasis, yielding synergistic antiproliferative effects. At 10 micromolar concentrations, the compound reduces sphere formation efficiency by 60% in cancer stem cell-enriched populations through β-catenin and pluripotency factor (SRY-Box Transcription Factor 2, Nanog Homeobox, POU Class 5 Homeobox 1) suppression [1] [2] [6].
Table 2: Functional Consequences of Doublecortin-like kinase 1/NUAK Family Kinase 1 Co-Inhibition
Oncogenic Process | Regulatory Effect | Observed Molecular Changes |
---|---|---|
Epithelial-mesenchymal transition | Suppression | ↓ Snail Family Transcriptional Repressor 1, ↓ Zinc Finger E-Box Binding Homeobox 1, ↑ E-cadherin |
Cancer stemness | Attenuation | ↓ β-catenin, ↓ SRY-Box Transcription Factor 2, ↓ Nanog Homeobox, ↓ POU Class 5 Homeobox 1 |
Metastatic signaling | Disruption | ↓ Phosphorylated Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) |
The compound exhibits polypharmacology against adenosine monophosphate-activated protein kinase family members, including Microtubule Affinity Regulating Kinase 1 (IC₅₀ = 45 nanomolar), Microtubule Affinity Regulating Kinase 3 (IC₅₀ = 62 nanomolar), and Brain-Specific Kinase 1 (IC₅₀ = 68 nanomolar). Kinobeads profiling identified 226 human kinases with submicromolar affinity for XMD-17-51 Trifluoroacetate, though adenosine monophosphate-activated protein kinase subfamily binding correlates with cellular phenotypes distinct from Doublecortin-like kinase 1/NUAK Family Kinase 1 inhibition. For example, Microtubule Affinity Regulating Kinase 1 suppression impairs microtubule dynamics and mitotic spindle orientation—effects not observed with selective Doublecortin-like kinase 1 inhibitors. This cross-reactivity may contribute to the compound’s efficacy in disrupting cytoskeletal organization in invasive cancer cells but complicates mechanistic deconvolution [1] [5] [7].
Chemical proteomics data reveal that XMD-17-51 Trifluoroacetate engages 72 kinases with nanomolar affinity, positioning it as a polypharmacological probe rather than a selective inhibitor. Its broad spectrum arises from conserved interactions with the kinase hinge region (N-H hydrogen bond acceptor and hydrophobic subpocket occupancy) present across multiple families. Selectivity optimization efforts demonstrate that modifying the piperidine ring of XMD-17-51 Trifluoroacetate reduces Microtubule Affinity Regulating Kinase 1/Brain-Specific Kinase 1 off-target activity while preserving Doublecortin-like kinase 1/NUAK Family Kinase 1 potency. However, the clinical-stage analogs retain significant adenosine monophosphate-activated protein kinase cross-reactivity (>15 off-target kinases at IC₅₀ <100 nanomolar), suggesting inherent limitations in decoupling these interactions due to structural conservation across the kinome [4] [7] [8].
Concurrent inhibition of Doublecortin-like kinase 1 and NUAK Family Kinase 1 generates cooperative antitumor effects through orthogonal mechanisms: Doublecortin-like kinase 1 blockade impairs cancer stemness and epithelial-mesenchymal transition, while NUAK Family Kinase 1 inhibition disrupts metabolic stress adaptation. Phosphoproteomic analyses in non-small cell lung carcinoma cells treated with XMD-17-51 Trifluoroacetate identify 127 downregulated phosphorylation sites, including Doublecortin-like kinase 1 substrates involved in β-catenin stabilization and NUAK Family Kinase 1-dependent phosphorylation of autophagy regulators. This dual inhibition collapses compensatory cross-talk between stemness and stress-survival pathways, evidenced by synthetic lethality in Doublecortin-like kinase 1high/NUAK Family Kinase 1high tumors. The mechanistic synergy explains the compound’s superior efficacy over single-target inhibitors in suppressing tumor progression in vivo [2] [6] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: